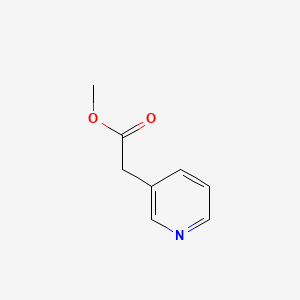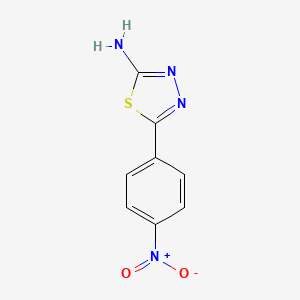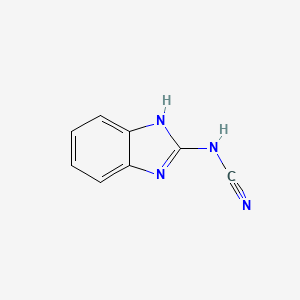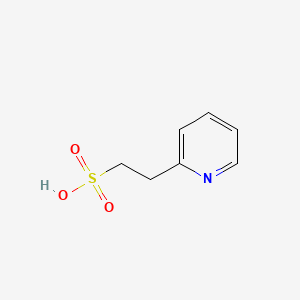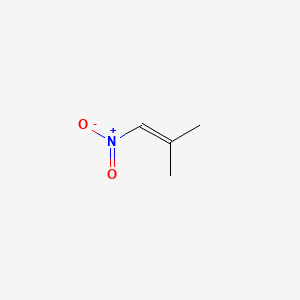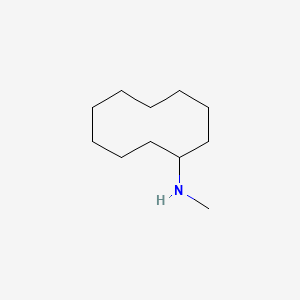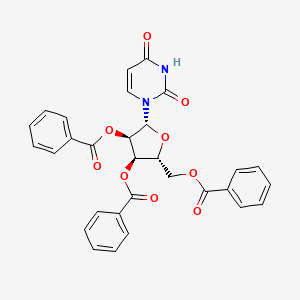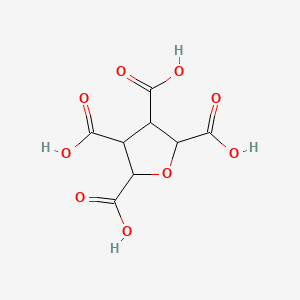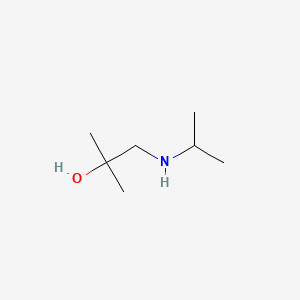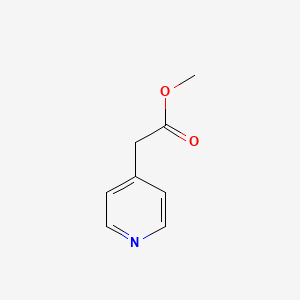
Methyl 4-pyridylacetate
Descripción general
Descripción
Methyl 4-pyridylacetate is a chemical compound that is related to various research areas due to its potential applications in medicinal chemistry and catalysis. It is structurally related to pyridine, a basic heterocyclic organic compound with a variety of derivatives that exhibit a wide range of biological activities.
Synthesis Analysis
The synthesis of compounds related to methyl 4-pyridylacetate has been explored in several studies. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a relay catalytic cascade reaction involving pyridinium ylides, which could be a related process for synthesizing derivatives of methyl 4-pyridylacetate . Additionally, the synthesis of methyl 3-amino-4-(het)aryl-1H-pyrrole-2-carboxylates from arylacetonitriles represents another approach to creating similar structures, which could be adapted for methyl 4-pyridylacetate derivatives .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 4-pyridylacetate has been determined using various analytical techniques. For example, the crystal structure of a derivative, methyl N-(4,5-dibromo-1-methyl-pyrrole-2-carbonyl)aminoacetate, was elucidated by single-crystal X-ray diffraction analysis, which provides insights into the structural aspects of pyridylacetate derivatives .
Chemical Reactions Analysis
Methyl 4-pyridylacetate and its derivatives are involved in various chemical reactions. Pyridine-modified catalysts have been used to enhance the stability of H-mordenite in the carbonylation of dimethyl ether to methyl acetate, indicating the role of pyridine derivatives in catalytic processes . Moreover, derivatives of 4-pyridylacetic acid have been studied as inhibitors of cytochrome P450 enzymes, which are crucial in the metabolism of drugs, indicating the chemical reactivity of these compounds in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 4-pyridylacetate derivatives are influenced by their molecular structure. The presence of functional groups such as esters, amides, and bromine atoms can affect properties like solubility, boiling point, and reactivity. For instance, the strong acidic cation exchange resin has been used to synthesize methyl 4-hydroxyphenylacetate, a compound with similar functional groups, underlining the importance of understanding the physical and chemical properties for synthesis .
Aplicaciones Científicas De Investigación
Application 1: Decarboxylative Trifluoromethylthiolation of Pyridylacetates
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Methyl 4-pyridylacetate is used in the process of decarboxylative trifluoromethylthiolation of lithium pyridylacetates . This process is part of the synthesis of trifluoromethyl thioethers, which are important substructures in the design of medicinally relevant compounds .
- Methods of Application or Experimental Procedures : The preparation of lithium pyridylacetates is achieved by saponification of the corresponding methyl esters. This is followed by decarboxylative trifluoromethylthiolation, which is performed in a one-pot fashion . The trifluoromethylthiolation reagent used in this process is N-(trifluoromethylthio)benzenesulfonimide .
- Results or Outcomes : The reaction affords the corresponding trifluoromethyl thioethers in good yield . This method enables easy installation of the trifluoromethylthio group at a pyridylic carbon .
Application 2: Three-Component Synthesis of Pyridylacetic Acid Derivatives
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Methyl 4-pyridylacetate is used in the three-component synthesis of pyridylacetic acid derivatives . This process is part of the substitution of halopyridines, which is an important step in the synthesis of various organic compounds .
- Methods of Application or Experimental Procedures : The process involves the use of pyridine-N-oxides in conjunction with an electrophilic activating agent . Care is needed in the choice of conditions as 2- or 4-pyridylacetic acids are prone to ready decarboxylation .
- Results or Outcomes : The method allows for the efficient synthesis of pyridylacetic acid derivatives .
Application 3: Synthesis of Bipyridine Derivatives
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Methyl 4-pyridylacetate is used in the synthesis of bipyridine derivatives . Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .
- Methods of Application or Experimental Procedures : Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions . New methods are now being developed to overcome these challenges .
- Results or Outcomes : The synthesis of bipyridine derivatives using Methyl 4-pyridylacetate provides a more comprehensive understanding of the synthesis landscape .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-pyridin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)6-7-2-4-9-5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKQLMMQYVXILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183945 | |
| Record name | Methyl 4-pyridylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-pyridylacetate | |
CAS RN |
29800-89-3 | |
| Record name | 4-Pyridineacetic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29800-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-pyridylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029800893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-pyridylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-pyridylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



